molecular formula C21H16N2O2 B246199 N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide

N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B246199
M. Wt: 328.4 g/mol
InChI Key: YCBYNPXAELVCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBF-509 belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities.

Mechanism of Action

N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of 15-lipoxygenase, which is a key enzyme involved in the biosynthesis of pro-inflammatory mediators. The compound binds to the active site of the enzyme, preventing the formation of leukotrienes, which are potent mediators of inflammation. In addition, N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which may contribute to its potential anticancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of various inflammatory diseases. In addition, the compound has been shown to exhibit low toxicity in animal studies, which may make it a safe and effective therapeutic agent. However, one of the limitations of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the potential use of the compound as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. The anti-inflammatory and antioxidant properties of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide may help to reduce the neuroinflammation and oxidative stress that are associated with the pathogenesis of Alzheimer's disease. Another area of interest is the development of novel analogs of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide with improved solubility and bioavailability, which may enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 4-(pyridin-4-ylmethyl) benzaldehyde with 2-hydroxybenzoic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide. The purity and yield of the compound can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of the enzyme 15-lipoxygenase, which is responsible for the biosynthesis of pro-inflammatory mediators such as leukotrienes. Inhibition of this enzyme has been implicated in the treatment of inflammatory diseases such as asthma, arthritis, and atherosclerosis.

properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O2/c24-21(20-14-17-3-1-2-4-19(17)25-20)23-18-7-5-15(6-8-18)13-16-9-11-22-12-10-16/h1-12,14H,13H2,(H,23,24)

InChI Key

YCBYNPXAELVCMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4

Origin of Product

United States

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